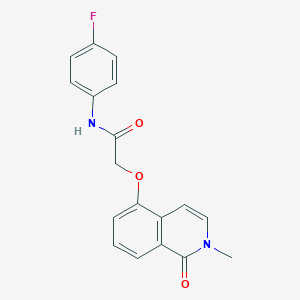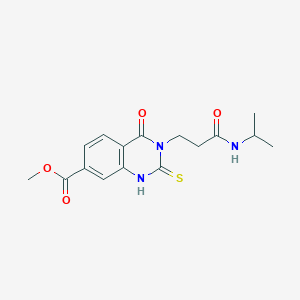
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide, also known as FTHA, is a synthetic compound that has been widely studied for its potential applications in scientific research. FTHA is a small molecule that has a unique chemical structure, which makes it an attractive target for researchers who are interested in understanding its mechanism of action and potential therapeutic uses. In
Applications De Recherche Scientifique
Industrial and Environmental Applications
Polyacrylamide Use and Environmental Fate : Polyacrylamide, a polymer derived from acrylamide, is extensively utilized in wastewater treatment, soil conditioning, and as a flocculant in various industries. Its environmental fate, particularly the transfer and degradation mechanisms in hydrosystems, is crucial for understanding its long-term ecological impacts. Studies suggest that polyacrylamide exhibits limited transport in surface water and soils due to its propensity to adsorb onto mineral particles. Biodegradation, photodegradation, and mechanical degradation processes also play roles in its environmental breakdown, although these tend to proceed at slow rates without the release of acrylamide monomer (Guézennec et al., 2015).
Biocatalytic Valorization of Furans : Furans, including furfural and 5-hydroxymethylfurfural, derived from plant biomass, are seen as valuable building blocks for the chemical industry. Their valorization is critical for developing sustainable polymers, functional materials, and fuels. Despite the challenges posed by their instability, enzymatic processes offer selective and environmentally benign pathways for their transformation into valuable chemicals (Domínguez de María & Guajardo, 2017).
Health Implications and Safety
Toxicological Profiles of Acrylamide : Acrylamide's potential health risks, including neurotoxicity, genotoxicity, and carcinogenicity, have been extensively studied. Its presence in thermally processed foods has raised concerns about dietary exposure. Research underscores the importance of understanding acrylamide's metabolism, toxicological effects, and mechanisms of action to assess its risk to human health accurately (Exon, 2006).
Mechanisms of Toxicity and Neurotoxicity : Insights into acrylamide's toxicological mechanisms suggest that it may interfere with cellular proteins, affecting various biological processes. The compound's ability to form adducts with DNA and proteins could underlie its genotoxic and carcinogenic potential, although its neurotoxic effects are the most documented in humans, primarily in occupational settings (LoPachin & Gavin, 2015).
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-7-19-14(10)12(16)8-15-13(17)3-2-11-4-6-18-9-11/h2-7,9,12,16H,8H2,1H3,(H,15,17)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXTNCABOCXOJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)

![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)
![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)

![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)

![5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2691258.png)
![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)
![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)